Quinolin-8-yl benzenesulfonate
CAS No.: 13222-10-1
Cat. No.: VC7688408
Molecular Formula: C15H11NO3S
Molecular Weight: 285.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13222-10-1 |
|---|---|
| Molecular Formula | C15H11NO3S |
| Molecular Weight | 285.32 |
| IUPAC Name | quinolin-8-yl benzenesulfonate |
| Standard InChI | InChI=1S/C15H11NO3S/c17-20(18,13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-16-15(12)14/h1-11H |
| Standard InChI Key | AHNVDMNIJVXKML-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Quinolin-8-yl benzenesulfonate features a quinoline scaffold fused to a benzenesulfonate group via an oxygen atom. Key structural attributes include:
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Quinoline moiety: A bicyclic aromatic system with a nitrogen atom at position 1, contributing to π-π stacking and coordination chemistry.
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Benzenesulfonate group: An electron-withdrawing sulfonate substituent that enhances solubility in polar solvents and modulates electronic properties.
Table 1: Physicochemical Properties of Quinolin-8-yl Benzenesulfonate
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 285.32 g/mol | |
| Melting Point | 112.5–113.6 °C | |
| Solubility | Low in water; soluble in DMSO | |
| Spectral Data (¹H NMR) | δ 7.2–8.9 (aromatic protons) |
The sulfonate group’s electron-withdrawing effects reduce the quinoline ring’s basicity, altering its reactivity in substitution and coordination reactions compared to unsubstituted quinolines.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via sulfonylation of 8-hydroxyquinoline with benzenesulfonyl chloride under basic conditions. A typical procedure involves:
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Dissolving 8-hydroxyquinoline in anhydrous tetrahydrofuran (THF).
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Adding benzenesulfonyl chloride dropwise at 0–5°C in the presence of triethylamine (TEA).
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Purifying the product via column chromatography (ethyl acetate/hexane, 3:7 v/v) or recrystallization from ethanol/water.
Critical Parameters:
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Temperature control (<10°C) minimizes side reactions like hydrolysis of the sulfonyl chloride.
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Anhydrous conditions prevent deactivation of the sulfonating agent.
Industrial Manufacturing
Industrial methods prioritize scalability and sustainability:
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Continuous-flow reactors: Enhance heat and mass transfer, reducing reaction times.
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Recyclable catalysts: Copper(II) catalysts immobilized on silica gel improve atom economy.
Biological Activities and Mechanisms
Anticancer Properties
Quinolin-8-yl benzenesulfonate derivatives exhibit potent antiproliferative effects. A 2021 study demonstrated IC₅₀ values below 0.3 µM against K562 leukemia cells, surpassing imatinib’s efficacy. Mechanisms include:
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PI3K/AKT/mTOR pathway inhibition: Disrupts survival signals in cancer cells.
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Apoptosis induction: Activates caspase-3 and -9 via mitochondrial depolarization.
Table 2: Anticancer Activity of Select Derivatives
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8-Benzenesulfonate | K562 (leukemia) | 0.28 | |
| 4-Nitrobenzenesulfonate | MCF-7 (breast) | 1.45 |
Antimicrobial Effects
The compound disrupts bacterial membranes through:
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Cation-π interactions: Between the quinoline ring and lipid headgroups.
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Metal chelation: Deprives microbes of essential ions like Zn²⁺ and Fe³⁺.
NF-κB Pathway Inhibition
In a landmark study, N-(quinolin-8-yl)benzenesulfonamides—structurally related analogs—suppressed NF-κB activation at 0.6 µM, implicating the sulfonate group in targeting IκB kinase (IKK) complexes . This pathway modulation reduces pro-inflammatory cytokine production, offering potential in treating autoimmune diseases .
Pharmacological Applications
Fluorescent Probes
The quinoline scaffold’s fluorescence is tunable via sulfonate substitution. Europium(III) complexes of benzenesulfonate derivatives exhibit red emission () with quantum yields up to 0.42, enabling Zn²⁺ detection in biological systems.
Metal Complexation
The sulfonate group coordinates transition metals, forming stable complexes with applications in catalysis and materials science. For example, copper(II) complexes catalyze C–H activation in cross-coupling reactions.
Future Research Directions
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in animal models.
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Structure-Activity Relationships (SAR): Optimize substituents on the benzene ring for enhanced bioactivity.
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Hybrid Materials: Develop metal-organic frameworks (MOFs) for drug delivery or sensing.
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